3-iodo-4-methoxy-5-methylaniline
Description
3-Iodo-4-methoxy-5-methylaniline is a halogenated aromatic amine with the molecular formula C₈H₁₀INO. Its structure features an iodine substituent at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a methyl group (-CH₃) at the 5-position of the aniline backbone. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The iodine atom enhances its utility in Suzuki-Miyaura or Ullmann-type couplings due to its favorable leaving-group properties.
Properties
CAS No. |
2092360-63-7 |
|---|---|
Molecular Formula |
C8H10INO |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-methoxy-5-methylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxy-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted anilines.
Oxidation Products: Compounds with oxidized functional groups, such as nitro or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms of the original compound.
Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.
Scientific Research Applications
3-Iodo-4-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-5-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Sensitivity : Shifting the methoxy group from the 4- to the 2-position (as in 2-methoxy-5-methylaniline) reduces steric hindrance but alters electronic properties, impacting reactivity in electrophilic substitutions .
- Functional Group Effects : Replacing iodine with a nitro group (e.g., 4-methoxy-5-methyl-2-nitroaniline) shifts applications toward explosive or antioxidant intermediates due to nitro’s electron-withdrawing nature .
Halogenated Derivatives
Comparison :
- Reactivity : Fluorine’s electronegativity increases susceptibility to nucleophilic aromatic substitution, whereas iodine’s polarizability favors oxidative coupling or metal-catalyzed reactions.
- Thermal Stability : Iodine’s larger atomic radius may reduce melting points compared to fluorine analogs due to weaker intermolecular forces .
Methoxy-Methyl Aniline Derivatives
Functional Implications :
- Amino Group Positioning: 4-Methoxy-1,3-phenylenediamine’s dual amine groups enable chelation with metals, unlike this compound, which lacks additional NH₂ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
